2-(Carboxymethylamino) Nicotinic Acid

Description

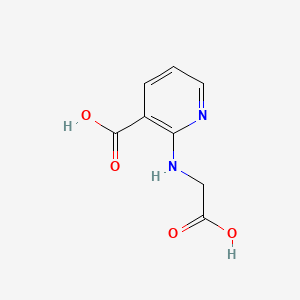

2-(Carboxymethylamino) nicotinic acid is a nicotinic acid derivative featuring a carboxymethylamino (-NH-CH2-COOH) substituent at the 2-position of the pyridine ring. Nicotinic acid (3-pyridinecarboxylic acid) serves as the parent compound, with well-documented roles in metabolism (as vitamin B3) and therapeutic applications, such as lipid regulation and treatment of hyperphosphatemia in dialysis patients .

Properties

IUPAC Name |

2-(carboxymethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-6(12)4-10-7-5(8(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRHBADBKMQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732454 | |

| Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057318-86-1 | |

| Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethylamino) Nicotinic Acid can be achieved through various synthetic routes. One common method involves the reaction of nicotinic acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction typically occurs in a hydrothermal environment at temperatures ranging from 150°C to 180°C . The procedure is efficient and environmentally friendly, yielding moderate to excellent results.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethylamino) Nicotinic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of aromatic amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Aromatic amine derivatives and potassium carbonate are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Carboxymethylamino) Nicotinic Acid has several scientific research applications, including:

Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Carboxymethylamino) Nicotinic Acid is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other nicotinic acid derivatives. These interactions may involve modulation of enzyme activities and receptor binding, leading to various biochemical effects .

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

Nicotinic acid derivatives are classified based on substituent position and functional groups. Below is a comparison of key analogs:

Key Observations :

- Positional Effects: Substitution at the 2-position (as in this compound) may alter steric and electronic interactions compared to 3- or 5-substituted analogs. For example, nicotinamide (3-CONH2) is a coenzyme NAD+/NADP+ precursor, while 2-position amino groups (e.g., 2-(Diethylamino)) are tailored for synthetic intermediates .

Physicochemical Properties

- Solubility: The carboxymethylamino group likely improves aqueous solubility compared to non-polar derivatives (e.g., 2-methyl or halogenated analogs). Nicotinic acid itself is sparingly soluble in water (13 mg/mL at pH 3.0–3.5) .

- Stability: Derivatives with electron-withdrawing groups (e.g., -Br at the 5-position) may exhibit reduced stability under basic conditions, whereas carboxymethylamino-substituted compounds could form zwitterionic structures, enhancing stability .

Biological Activity

2-(Carboxymethylamino) Nicotinic Acid, also known as 2-[(Carboxymethyl)amino]-3-pyridinecarboxylic acid, is a compound with significant biological potential. Its molecular formula is C8H8N2O4, and it has a molecular weight of 196.16 g/mol. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound is primarily linked to its role in regulating adipokines , which are signaling molecules secreted by adipose tissue. The compound influences the prostaglandin pathway , affecting the secretion of prostaglandins (PGD2 and PGE2) by Langerhans cells and keratinocytes, which in turn activate specific receptors in blood vessels.

Biochemical Pathways

- Nicotinamide Adenine Dinucleotide (NAD) Synthesis : Similar to nicotinic acid, this compound is involved in the synthesis of NAD, a crucial coenzyme in redox reactions.

- Metabolic Interactions : It participates in various metabolic pathways, influencing lipid metabolism and energy homeostasis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated potential antioxidant effects, which may contribute to its protective role against oxidative stress.

- Anti-inflammatory Effects : Its interaction with the prostaglandin pathway suggests possible anti-inflammatory properties, making it a candidate for further exploration in inflammatory conditions.

- Metabolic Regulation : At low doses, it may enhance metabolic processes and improve energy homeostasis, indicating potential benefits in metabolic disorders.

Case Studies and Research Findings

- Case Study on Bipolar Disorder : A report highlighted the long-term effectiveness of nicotinic acid (related to this compound) in a patient with bipolar disorder. The patient maintained stability on high doses of nicotinic acid while reducing other medications, suggesting a significant mood-stabilizing effect .

- Animal Model Studies : In laboratory settings, varying dosages of related compounds have shown alterations in metabolic pathways and cellular responses. For instance, studies indicated that nicotinic acid derivatives could modulate lipid profiles favorably in animal models.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds have shown:

- Absorption and Distribution : The compound is likely absorbed through monocarboxylate transporters (MCTs), facilitating its distribution within tissues.

- Temporal Effects : Laboratory studies suggest that the effects can vary over time based on stability and degradation rates of the compound.

Comparative Analysis with Similar Compounds

| Compound | Key Biological Activity | Notes |

|---|---|---|

| This compound | Antioxidant, anti-inflammatory | Potential therapeutic applications |

| Nicotinic Acid | Lipid metabolism regulation | Precursor for NAD synthesis |

| 2-(Arylamino) Nicotinic Acids | Anti-inflammatory, antibacterial | Similar synthesis routes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.